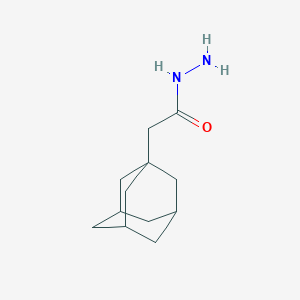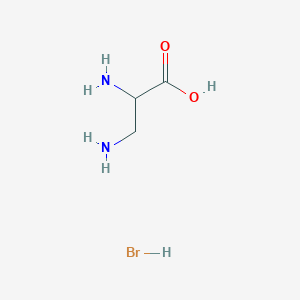
2-(1-Adamantyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)acetohydrazide is a compound with the CAS Number: 19026-80-3 and a molecular weight of 208.3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(1-Adamantyl)acetohydrazide is 1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) . The compound contains a total of 37 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, and 1 N hydrazine .Physical And Chemical Properties Analysis
2-(1-Adamantyl)acetohydrazide is a solid substance at room temperature .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
Adamantane derivatives, including 2-(1-Adamantyl)acetohydrazide, are used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
2. Development of Novel Methods for Preparation 2-(1-Adamantyl)acetohydrazide plays a role in the development of novel methods for the preparation of adamantane derivatives . This includes the synthesis of unsaturated adamantane derivatives, which are divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
Investigation of Electronic Structure
The compound is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations .
Catalyst Development
Adamantane derivatives have applications in catalyst development . Their unique structural, biological, and stimulus-responsive properties make them suitable for this purpose .
Nanomaterials
Adamantane derivatives are used in the field of nanomaterials . Their unique properties make them suitable for creating new materials based on natural and synthetic nanodiamonds .
Medicinal Chemistry
In the field of medicinal chemistry, adamantane derivatives are used due to their unique biological properties . They are often used in the synthesis of bioactive compounds .
Mechanism of Action
Target of Action
This compound belongs to the class of adamantane derivatives, which are known for their high reactivity and potential for use as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that adamantane derivatives exhibit high reactivity, which suggests that they may interact strongly with their targets .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .
Result of Action
As a member of the adamantane derivatives, it is known to have high reactivity, which could lead to various effects depending on the specific targets and pathways involved .
properties
IUPAC Name |
2-(1-adamantyl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORPHDZMMHDLAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351546 |
Source


|
| Record name | 2-(1-adamantyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)acetohydrazide | |
CAS RN |
19026-80-3 |
Source


|
| Record name | 2-(1-adamantyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Adamantaneacetic hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
